molecular formula C6H6N4O B1312587 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 3663-61-4

3-(furan-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No. B1312587
CAS RN: 3663-61-4
M. Wt: 150.14 g/mol
InChI Key: PXCDIRKSCUAMKA-UHFFFAOYSA-N
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Description

The compound “3-(furan-2-yl)-1H-1,2,4-triazol-5-amine” belongs to the class of organic compounds known as furans . Furans are compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for “3-(furan-2-yl)-1H-1,2,4-triazol-5-amine” are not available, similar compounds have been synthesized through reactions involving furan compounds . For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .

Scientific Research Applications

Antimicrobial Activity

The compound has been found to demonstrate good antimicrobial activity. Specifically, it has been shown to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Synthesis of Derivatives

The compound can be used in the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. This is achieved through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Potential Ergogenic Effects

Some research suggests that amino acid derivatives, including ®-2-Amino-3-(furan-2-yl)propanoic acid, may influence factors related to exercise performance. These potential effects include stimulating the release of hormones important for muscle growth, providing alternative fuel sources during exercise, enhancing mental focus under stress, and reducing muscle damage after exercise.

Drug Development

The unique structure of the compound allows for various applications, including drug development. Its potential in this field is immense, but further research is needed to fully understand these potential benefits.

Catalysis

The compound can also be used in catalysis. Its unique structure and properties make it a potential candidate for use in various catalytic processes.

Material Synthesis

The compound can be used in the synthesis of various materials. Its unique structure allows it to be used in the creation of new materials with unique properties.

Future Directions

The future directions for research on “3-(furan-2-yl)-1H-1,2,4-triazol-5-amine” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the antimicrobial activity of similar compounds, it may be of interest to investigate this compound’s potential as an antimicrobial agent .

properties

IUPAC Name

5-(furan-2-yl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCDIRKSCUAMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434433
Record name 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-1H-1,2,4-triazol-5-amine

CAS RN

3663-61-4
Record name 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Furyl)-4h-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying 3-(2-furyl)-1H-1,2,4-triazol-5-amine in the context of the provided research paper?

A: The research paper focuses on the crystal structure of 3-hydroxydecanoyl-Acyl Carrier Protein Dehydratase (FabA) from Pseudomonas aeruginosa in complex with N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine []. This suggests that the compound, 3-(2-furyl)-1H-1,2,4-triazol-5-amine, likely acts as a ligand and plays a crucial role in the formation of this complex. Understanding the interaction between this compound and FabA can provide valuable insights into the enzyme's function and potentially aid in the development of novel antibacterial agents.

Q2: What is FabA and why is it a potential drug target?

A: FabA is a key enzyme in the fatty acid biosynthesis pathway of bacteria, including Pseudomonas aeruginosa. This pathway is essential for bacterial survival and is significantly different from the fatty acid synthesis process in humans []. This difference makes FabA an attractive target for developing new antibacterial drugs that specifically inhibit bacterial growth without affecting human cells.

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